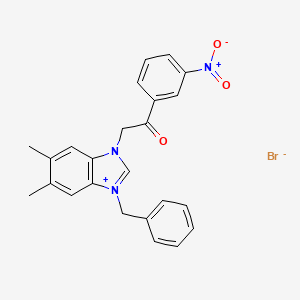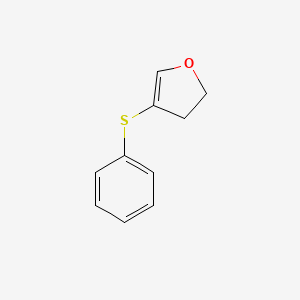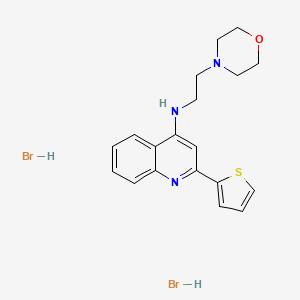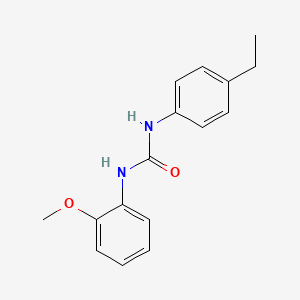
(Cyclohept-1-en-1-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohept-1-en-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C10H20Sn. It is characterized by the presence of a cycloheptene ring bonded to a trimethylstannane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohept-1-en-1-yl)(trimethyl)stannane typically involves the reaction of cycloheptene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
Cycloheptene+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohept-1-en-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
(Cyclohept-1-en-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (Cyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is known that organotin compounds can interact with enzymes and other proteins, potentially leading to biological effects .
Comparación Con Compuestos Similares
- 1-Cyclohexen-1-yl(trimethyl)stannane
- 1-Cyclopenten-1-yl(trimethyl)stannane
- (5-Ethyl-4-methyl-1-cyclopenten-1-yl)(trimethyl)stannane
Comparison: (Cyclohept-1-en-1-yl)(trimethyl)stannane is unique due to its seven-membered cycloheptene ring, which imparts different chemical and physical properties compared to its five- and six-membered counterparts.
Propiedades
Número CAS |
63031-76-5 |
|---|---|
Fórmula molecular |
C10H20Sn |
Peso molecular |
258.98 g/mol |
Nombre IUPAC |
cyclohepten-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1H,2,4-7H2;3*1H3; |
Clave InChI |
BKRRTYXRRWFDQS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)





